Technical Monograph: (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine
Technical Monograph: (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine
This technical guide details the chemical structure, synthesis, and application spectrum of (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine , commonly known as trans-4-hydroxy-L-prolinol .
Executive Summary
(2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine is a bifunctional chiral building block derived from the "chiral pool" amino acid trans-4-hydroxy-L-proline. Unlike its parent amino acid, this reduced derivative possesses a primary alcohol at the C2 position and a secondary alcohol at the C4 position, built upon a rigid pyrrolidine scaffold.
Its structural uniqueness lies in the trans relationship between the C2-hydroxymethyl and C4-hydroxyl groups. This geometry makes it an indispensable scaffold for:
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Immobilized Organocatalysts: The C4-hydroxyl serves as a "linker" site for attaching catalytic moieties to solid supports (e.g., polystyrene or silica) without interfering with the catalytic center at C2.
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Iminosugar Mimetics: It acts as a deoxy-aza-sugar analog, functioning as a glycosidase inhibitor in antiviral and antidiabetic research.
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Carbapenem Antibiotics: It serves as a precursor for the C2-side chain functionalization of advanced beta-lactams.
Chemical Structure & Stereochemical Analysis[1][2]
Core Topology
The molecule consists of a five-membered nitrogen heterocycle (pyrrolidine) with two stereogenic centers.
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C2 Configuration (S): Retains the L-configuration of natural proline. The carboxyl group is reduced to a hydroxymethyl group (–CH₂OH).
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C4 Configuration (R): The hydroxyl group is trans to the C2 substituent, forcing the ring into a specific envelope conformation (typically C4-exo or C4-endo depending on N-substitution).
Crucial Distinction: This molecule is often confused with 1,4-dideoxy-1,4-imino-D-arabinitol (D-AB1) .
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Target Molecule: (2S,4R)-2-hydroxymethyl-4-hydroxypyrrolidine (Diol).
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D-AB1: (2R,3R,4R)-2-hydroxymethyl-3,4-dihydroxypyrrolidine (Triol).
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Note: The target molecule lacks the C3-hydroxyl group found in D-AB1, altering its hydrogen-bonding network and biological selectivity.
Visualization of Stereochemistry
The following diagram illustrates the stereochemical relationship and the numbering system.
Caption: Stereochemical breakdown showing the origin of the C2 and C4 centers.
Synthesis Strategy: The "Mixed Anhydride" Protocol
While direct reduction of hydroxyproline using Lithium Aluminum Hydride (LiAlH₄) is possible, it is hazardous on a kilogram scale and often yields aluminum salts that are difficult to remove.
The Self-Validating Protocol below utilizes a Mixed Anhydride Reduction . This method is scalable, safer, and preserves enantiomeric purity.
Reaction Scheme
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Protection: trans-4-Hydroxy-L-proline
N-Boc-trans-4-hydroxy-L-proline. -
Activation: Reaction with Isobutyl Chloroformate to form the mixed anhydride.
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Reduction: In-situ reduction with Sodium Borohydride (NaBH₄).
Caption: Scalable synthesis route avoiding LiAlH4 via Mixed Anhydride activation.
Detailed Experimental Protocol
Objective: Synthesis of N-Boc-(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine.
Reagents:
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N-Boc-trans-4-hydroxy-L-proline (23.1 g, 100 mmol)
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N-Methylmorpholine (NMM) (10.1 g, 100 mmol)
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Isobutyl chloroformate (13.7 g, 100 mmol)
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Sodium Borohydride (NaBH₄) (11.3 g, 300 mmol)
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Solvents: THF (anhydrous), Methanol.
Procedure:
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Activation: Dissolve N-Boc-hydroxyproline (100 mmol) and NMM (100 mmol) in anhydrous THF (200 mL). Cool to -15°C (Salt/Ice bath).
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Anhydride Formation: Add Isobutyl chloroformate dropwise over 20 minutes. Critical: Maintain temperature below -5°C to prevent decomposition of the mixed anhydride. Stir for 15 minutes. The formation of NMM·HCl precipitate confirms the reaction.
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Reduction: Filter off the NMM·HCl salt rapidly (cold). Add the filtrate dropwise to a pre-cooled solution of NaBH₄ (300 mmol) in 50 mL water/methanol at 0°C. Caution: Hydrogen gas evolution.
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Workup: Stir for 1 hour. Quench with 1M KHSO₄. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethyl Acetate/Hexane.
Validation Checkpoint:
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Yield: Expect >85%.
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Appearance: White crystalline solid.
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TLC: Rf ~ 0.4 (Ethyl Acetate).
Applications in Drug Discovery & Catalysis[3]
Immobilized Organocatalysis
The Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers) are powerful tools for asymmetric synthesis. However, they are expensive and difficult to recycle.
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Role of (2S,4R)-Scaffold: The C4-hydroxyl group allows the catalyst to be chemically bonded to a polymer support (e.g., PEG or Polystyrene).
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Mechanism: The C2-center performs the catalysis (via enamine/iminium activation), while the C4-linker anchors the molecule, allowing for catalyst recovery by simple filtration.
Iminosugar Mimetics (Glucosidase Inhibition)
N-alkylated derivatives of this scaffold mimic the transition state of glycosidic cleavage.
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Pathway: Alkylation of the ring nitrogen with long hydrophobic chains (e.g., C8-C12) creates amphiphilic molecules.
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Target: These compounds inhibit
-glucosidase, preventing viral envelope formation (e.g., in Hepatitis C or Influenza research) or modulating blood sugar levels.
Analytical Data Profile
The following data serves as a reference for quality control of the N-Boc protected intermediate (CAS: 61478-26-0).
| Property | Value / Description |
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol |
| Melting Point | 82 – 87 °C |
| Optical Rotation | |
| ¹H NMR (400 MHz, CDCl₃) | |
| ¹³C NMR (100 MHz, CDCl₃) |
References
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Apollo Scientific. "(2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-BOC protected Safety Data Sheet." Apollo Scientific, Accessed 2024. Link
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Chem-Impex International. "(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine Product Page." Chem-Impex, Accessed 2024. Link
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MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." Molecules, 2024. Link
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UiTM Institutional Repository. "A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates." Universiti Teknologi MARA, 2022.[2] Link
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ResearchGate. "Conversion of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline... and subsequent chemoselective O-acylation." ResearchGate, Accessed 2024. Link
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National Institutes of Health (NIH). "Proline-Based Organocatalysts [Asymmetric Synthesis]." PubChem, Accessed 2024. Link
